Penicillin G benzathine monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Penicillin G benzathine monohydrate is a long-acting formulation of penicillin G, a natural penicillin antibiotic. It is used primarily for the treatment of mild to moderately severe infections caused by organisms susceptible to the low, prolonged concentrations of penicillin G provided by intramuscular administration. This compound is particularly effective against Gram-positive bacteria and some Gram-negative cocci .

Vorbereitungsmethoden

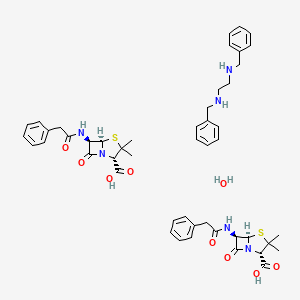

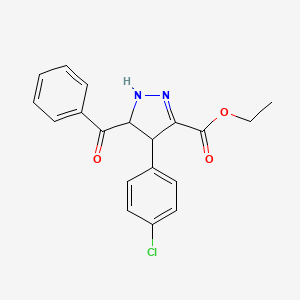

Synthetic Routes and Reaction Conditions: Penicillin G benzathine monohydrate is synthesized by reacting dibenzylethylene diamine with two molecules of penicillin G. The reaction results in the formation of a compound with the chemical designation (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N’-dibenzylethylenediamine (2:1), tetrahydrate .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving penicillin G in a mixture of ethanol and dichloromethane, followed by the addition of dibenzylethylene diamine. The resulting product is then purified and crystallized to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions: Penicillin G benzathine monohydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the compound into penicillin G and benzathine.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of various degradation products.

Substitution: Substitution reactions can occur with nucleophiles, leading to the replacement of specific functional groups within the molecule.

Major Products Formed: The major products formed from these reactions include penicillin G, benzathine, and various degradation products depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Penicillin G benzathine monohydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a model compound for studying the stability and reactivity of β-lactam antibiotics.

- Employed in the development of new synthetic routes for β-lactam antibiotics .

Biology:

- Utilized in studies investigating the mechanisms of bacterial resistance to β-lactam antibiotics.

- Serves as a tool for understanding the interactions between antibiotics and bacterial cell walls .

Medicine:

- Widely used in the treatment of bacterial infections such as strep throat, syphilis, and rheumatic fever.

- Employed in prophylactic treatments to prevent recurrent infections in patients with a history of rheumatic fever .

Industry:

- Used in the formulation of long-acting antibiotic injections for veterinary and human medicine.

- Incorporated into various pharmaceutical products to enhance their efficacy and stability .

Wirkmechanismus

Penicillin G benzathine monohydrate exerts its effects by interfering with bacterial cell wall synthesis during active multiplication. It inhibits the biosynthesis of cell-wall peptidoglycan, rendering the cell wall osmotically unstable and leading to the death of the bacterium. The molecular targets of this compound include penicillin-binding proteins (PBPs) located on the bacterial cell wall .

Vergleich Mit ähnlichen Verbindungen

Penicillin G Procaine: Another long-acting formulation of penicillin G, but with a shorter duration of action compared to penicillin G benzathine monohydrate.

Benzathine Benzylpenicillin: Similar in structure and function, but used primarily for different clinical indications.

Uniqueness: The primary uniqueness of this compound lies in its ability to maintain therapeutic levels of penicillin G in the bloodstream for extended periods, making it highly effective for prophylactic treatments and reducing the frequency of dosing .

Eigenschaften

CAS-Nummer |

5928-83-6 |

|---|---|

Molekularformel |

C48H58N6O9S2 |

Molekulargewicht |

927.1 g/mol |

IUPAC-Name |

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate |

InChI |

InChI=1S/2C16H18N2O4S.C16H20N2.H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;1H2/t2*11-,12+,14-;;/m11../s1 |

InChI-Schlüssel |

OODAAHXHBAWPJQ-ZLOILWTKSA-N |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)

![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)

![2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene](/img/structure/B14148811.png)

![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)

![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)